Pphte

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

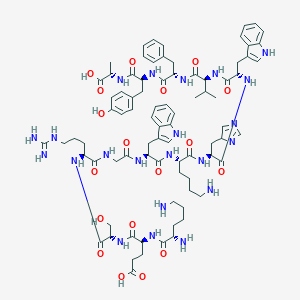

Pphte, also known as 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide, is a stable free radical compound that has been extensively used in scientific research. Pphte is a paramagnetic compound that can be used as a spin label for various biomolecules, including proteins, lipids, and nucleic acids. The unique properties of Pphte make it an ideal tool for investigating the structure, dynamics, and function of biomolecules.

Wirkmechanismus

Pphte works by attaching to biomolecules and altering their magnetic properties. This allows researchers to study the biomolecules using various magnetic resonance techniques, such as electron paramagnetic resonance (EPR) spectroscopy. Pphte can be used to measure distances between different parts of a biomolecule, as well as the mobility and conformational changes of the molecule.

Biochemical and physiological effects:

Pphte itself does not have any biochemical or physiological effects on organisms. It is a stable free radical that is not metabolized or broken down in the body. However, Pphte can be used to study the biochemical and physiological effects of various compounds on biomolecules.

Vorteile Und Einschränkungen Für Laborexperimente

One major advantage of using Pphte in lab experiments is its stability. Pphte is highly stable and can be stored for extended periods, making it easy to work with. Additionally, Pphte is a highly specific spin label that can be used to study specific biomolecules or regions of biomolecules.

However, there are also some limitations to using Pphte in lab experiments. One limitation is that Pphte can only be used in biomolecules that contain unpaired electrons, such as proteins, lipids, and nucleic acids. Additionally, Pphte can be toxic to cells at high concentrations, so care must be taken when using it in biological systems.

Zukünftige Richtungen

There are many future directions for the use of Pphte in scientific research. One direction is the development of new methods for attaching Pphte to biomolecules. This could allow for more precise labeling of biomolecules and better control over the labeling process.

Another direction is the use of Pphte in combination with other spin labels or techniques, such as site-directed spin labeling (SDSL) or double electron-electron resonance (DEER) spectroscopy. This could allow for more detailed studies of biomolecular structure and dynamics.

Finally, Pphte could be used in combination with other techniques, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, to provide a more complete picture of biomolecular structure and function.

Synthesemethoden

Pphte can be synthesized through the oxidation of Pphte,5,5-tetramethylimidazoline-1-oxyl (PTIO) with hydrogen peroxide. The reaction is typically carried out in the presence of a catalyst, such as manganese or copper salts. The resulting Pphte is a dark red crystalline solid that is highly stable and can be stored for extended periods.

Wissenschaftliche Forschungsanwendungen

Pphte has been widely used in scientific research as a spin label for various biomolecules. It can be used to investigate the structure, dynamics, and function of proteins, lipids, and nucleic acids. Pphte can also be used to study protein-protein interactions, protein-ligand interactions, and protein-nucleic acid interactions. Additionally, Pphte can be used to study the effects of environmental factors, such as temperature and pH, on biomolecular structure and function.

Eigenschaften

CAS-Nummer |

114244-01-8 |

|---|---|

Produktname |

Pphte |

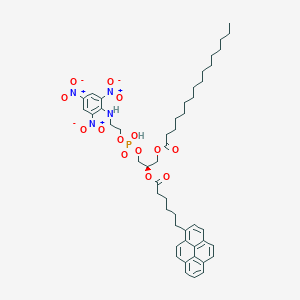

Molekularformel |

C49H63N4O14P |

Molekulargewicht |

963 g/mol |

IUPAC-Name |

[(2R)-3-[hydroxy-[2-(2,4,6-trinitroanilino)ethoxy]phosphoryl]oxy-2-(6-pyren-1-ylhexanoyloxy)propyl] hexadecanoate |

InChI |

InChI=1S/C49H63N4O14P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-45(54)64-34-41(35-66-68(62,63)65-31-30-50-49-43(52(58)59)32-40(51(56)57)33-44(49)53(60)61)67-46(55)23-17-14-15-19-36-24-25-39-27-26-37-20-18-21-38-28-29-42(36)48(39)47(37)38/h18,20-21,24-29,32-33,41,50H,2-17,19,22-23,30-31,34-35H2,1H3,(H,62,63)/t41-/m1/s1 |

InChI-Schlüssel |

YYRYSPLQZHCVSJ-VQJSHJPSSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Synonyme |

1-palmitoyl-2,6-(pyren-1-yl)hexanoyl-sn-glycero-3-phospho-N-(trinitrophenyl)aminoethanol PPHTE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)

![3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione](/img/structure/B37818.png)